molecular formula C19H16N2O5 B302944 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid

カタログ番号 B302944
分子量: 352.3 g/mol
InChIキー: ZQZZQIZYEVYLHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid, also known as EIDD-2801, is a promising antiviral drug that has been developed to target RNA viruses such as influenza, coronaviruses, and respiratory syncytial virus.

作用機序

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid works by targeting the viral RNA polymerase, an enzyme that is essential for viral replication. N4-HCTP, the active form of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid, is incorporated into the viral RNA during replication, leading to the introduction of errors in the viral genome that prevent the virus from replicating further. This mechanism of action is unique compared to other antiviral drugs that target viral entry or protein synthesis.
Biochemical and Physiological Effects
4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been shown to have low toxicity and high selectivity for viral RNA polymerase, making it a promising candidate for antiviral therapy. It has also been shown to have a long half-life and good oral bioavailability, which makes it a convenient drug for clinical use. 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been shown to reduce viral load and improve clinical symptoms in animal models of viral infections.

実験室実験の利点と制限

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has several advantages for lab experiments, including its broad-spectrum activity against RNA viruses, low toxicity, and high selectivity for viral RNA polymerase. However, its mechanism of action requires active viral replication, which may limit its efficacy in late-stage infections. Additionally, the synthesis of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid is complex and requires specialized equipment and expertise.

将来の方向性

For 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid include further optimization of the synthesis method to improve yield and reduce cost, as well as the development of new prodrugs that can target other viral enzymes. Clinical trials of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid are ongoing, and further studies are needed to evaluate its safety and efficacy in humans. 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid may also have potential as a prophylactic treatment for viral infections, and its efficacy against emerging viral pathogens should be further explored.

合成法

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid is a prodrug that is converted into its active form, N4-hydroxycytidine triphosphate (N4-HCTP), in cells. The synthesis of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid involves the reaction between 4-carboxybenzaldehyde and 2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride, followed by the reaction with N-tert-butoxycarbonyl-L-alanine and N,N-dimethylformamide dimethyl acetal. The resulting product is then deprotected to obtain 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid.

科学的研究の応用

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has shown promising results in preclinical studies against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. It has also shown efficacy against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been shown to reduce viral replication and improve clinical symptoms in animal models of viral infections. Clinical trials of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid are currently underway to evaluate its safety and efficacy in humans.

特性

製品名

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid

分子式

C19H16N2O5

分子量

352.3 g/mol

IUPAC名

4-[[(2-ethyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C19H16N2O5/c1-2-21-17(23)14-8-7-13(9-15(14)18(21)24)16(22)20-10-11-3-5-12(6-4-11)19(25)26/h3-9H,2,10H2,1H3,(H,20,22)(H,25,26)

InChIキー

ZQZZQIZYEVYLHB-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O

正規SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。